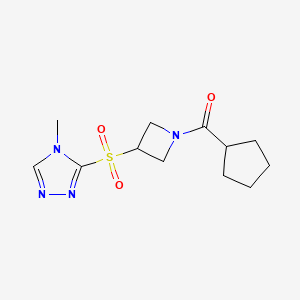
环戊基(3-((4-甲基-4H-1,2,4-三唑-3-基)磺酰基)氮杂环丁-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole” (also known as “cyclopentyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone”).
Antiviral Agents
The compound’s structure, which includes a 1,2,4-triazole moiety, is significant in the development of antiviral agents. Triazole derivatives have shown efficacy against various viruses, including influenza, herpes simplex virus, and coxsackievirus . The presence of the azetidine ring and sulfonyl group can enhance the antiviral activity by improving the binding affinity to viral enzymes and proteins.
Antifungal Applications
1,2,4-Triazole derivatives are well-known for their antifungal properties. Compounds containing this moiety are used in the treatment of fungal infections due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes . This compound could potentially be developed into new antifungal drugs, offering an alternative to existing treatments like fluconazole and itraconazole.
Anticancer Research
The compound’s unique structure makes it a candidate for anticancer research. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis . The cyclopentanecarbonyl and azetidine groups may enhance the compound’s ability to target specific cancer cells, making it a promising candidate for further study in oncology.
Antibacterial Agents
Triazole-containing compounds have shown significant antibacterial activity. The sulfonyl group in the compound can enhance its ability to disrupt bacterial cell wall synthesis or function . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anti-inflammatory Applications
The compound’s structure suggests potential anti-inflammatory properties. Triazole derivatives have been shown to inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX) . This compound could be explored for its ability to reduce inflammation in various diseases, including arthritis and other inflammatory conditions.
Neuroprotective Agents
Research into triazole derivatives has indicated potential neuroprotective effects. These compounds can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases . The unique structure of this compound could make it a valuable candidate for developing treatments for conditions like Alzheimer’s and Parkinson’s disease.
Antioxidant Properties
The compound may also exhibit antioxidant properties due to the presence of the triazole ring, which can scavenge free radicals and reduce oxidative stress . This makes it a potential candidate for developing supplements or drugs aimed at reducing oxidative damage in the body.
Agricultural Applications
In agriculture, triazole derivatives are used as fungicides and plant growth regulators . The compound’s structure suggests it could be effective in protecting crops from fungal infections and possibly enhancing plant growth and yield.
These applications highlight the versatility and potential of “3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole” in various fields of scientific research. Each application leverages different aspects of the compound’s unique chemical structure, making it a promising candidate for further study and development.
IntechOpen Frontiers ResearchGate Springer MDPI BMC Chemistry MDPI Bentham Science
属性
IUPAC Name |
cyclopentyl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-15-8-13-14-12(15)20(18,19)10-6-16(7-10)11(17)9-4-2-3-5-9/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCYQEJHALVEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


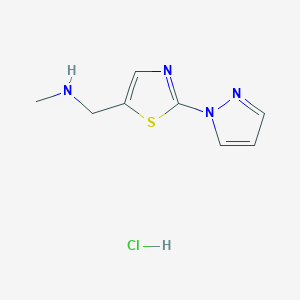
![N-(2-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2469322.png)

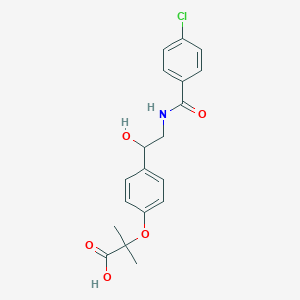
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2469326.png)
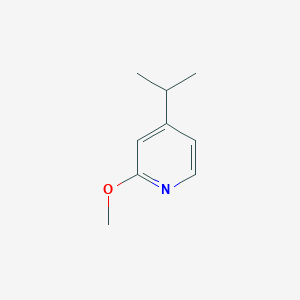
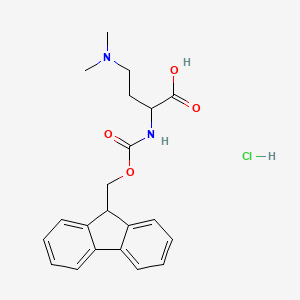

![N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2469337.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)
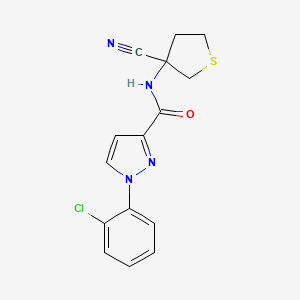
![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2469341.png)